![molecular formula C17H25FN4O2 B4018984 1-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]azepane](/img/structure/B4018984.png)
1-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]azepane
Description
This document synthesizes information on compounds related to “1-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]azepane,” a molecule of interest due to its structural components, including a piperazine ring and nitrophenyl group. Such compounds are often explored for their potential in various chemical and pharmaceutical applications, excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of related compounds often involves the assembly of the piperazine backbone with nitrophenyl functionalities. For example, asymmetric synthesis techniques have been developed to produce novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives, showcasing the versatility in synthesizing complex structures from simpler molecules (Van Brabandt et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography, revealing intricate details such as the chair conformation of the piperazine ring and the non-planarity of certain groups due to steric hindrance. An example includes the crystal structure analysis of a related fluorophenyl-piperazine compound, which helped in understanding the packing, hydrogen bonding, and stacking interactions stabilizing the crystal lattice (Awasthi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be diverse, including nucleophilic substitutions and electrophilic additions, influenced by the presence of functional groups such as nitro, fluoro, and piperazinyl. For instance, the interaction of 1-nitrocyclohexene with alicyclic amines illustrates the role of amine basicity in determining the reaction pathway, whether it leads to aza-Michael products or ammonium salts (Efremova et al., 2013).
Physical Properties Analysis
The physical properties, such as thermal stability and crystallography, are crucial for understanding the behavior and potential applications of these compounds. Thermal and crystallographic studies provide insights into the stability and structural integrity under various conditions, as observed in the thermal stability evaluation of a related compound (Awasthi et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity and interactions with other molecules, define the utility of these compounds in synthesis and applications. For example, the reactivity of alicyclic amines with nitrocyclohexene demonstrates the influence of structural features on chemical behavior and product formation (Efremova et al., 2013).
properties
IUPAC Name |
1-[2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O2/c1-19-8-10-21(11-9-19)16-13-15(14(18)12-17(16)22(23)24)20-6-4-2-3-5-7-20/h12-13H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHLKKWMHZCRJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]azepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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